2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide
Overview
Description
2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide is a complex organic compound that features a pyrimidine ring, a pyridine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved by reacting appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.
Formation of the Pyridine Ring: This involves cyclization reactions, often using reagents like ammonia or amines.
Attachment of the Acetamide Group: This step typically involves acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylpyrimidin-2-yl derivatives: These compounds share the pyrimidine core and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring can exhibit similar chemical reactivity and applications.
Acetamide derivatives: These compounds share the acetamide functional group and may have similar pharmacological properties.
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-11-17(2)26-23(25-16)31-15-19-12-20(28)21(30-3)13-27(19)14-22(29)24-10-9-18-7-5-4-6-8-18/h4-8,11-13H,9-10,14-15H2,1-3H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBZWQMOJGLHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NCCC3=CC=CC=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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